molecular formula C23H34Cl3N3O B12754516 4-(1-Phenyl-2-(1-piperidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl CAS No. 88808-33-7

4-(1-Phenyl-2-(1-piperidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl

Cat. No.: B12754516
CAS No.: 88808-33-7
M. Wt: 474.9 g/mol
InChI Key: ZQTDXGNJZLPMIW-UHFFFAOYSA-N
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Description

4-(1-Phenyl-2-(1-piperidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of 4-(1-Phenyl-2-(1-piperidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl typically involves multi-step organic reactions. One common synthetic route includes the reaction of aniline with diethyl acetylenedicarboxylate and 4-anisaldehyde in the presence of citric acid as a catalyst . This reaction is carried out under ultrasound irradiation in an ethanolic solution, leading to the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(1-Phenyl-2-(1-piperidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(1-Phenyl-2-(1-piperidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Phenyl-2-(1-piperidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound exerts its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

4-(1-Phenyl-2-(1-piperidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88808-33-7

Molecular Formula

C23H34Cl3N3O

Molecular Weight

474.9 g/mol

IUPAC Name

4-(1-phenyl-2-piperidin-1-ylethyl)-2-propyl-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride

InChI

InChI=1S/C23H31N3O.3ClH/c1-2-10-20-17-26(23-22(27-20)13-9-14-24-23)21(19-11-5-3-6-12-19)18-25-15-7-4-8-16-25;;;/h3,5-6,9,11-14,20-21H,2,4,7-8,10,15-18H2,1H3;3*1H

InChI Key

ZQTDXGNJZLPMIW-UHFFFAOYSA-N

Canonical SMILES

CCCC1CN(C2=C(O1)C=CC=N2)C(CN3CCCCC3)C4=CC=CC=C4.Cl.Cl.Cl

Origin of Product

United States

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